![molecular formula C15H13F3N2O B1518774 N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide CAS No. 1176631-77-8](/img/structure/B1518774.png)
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Vue d'ensemble
Description
“N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C15H13F3N2O and a molecular weight of 294.27 . It is also known by its CAS number 1176631-77-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group attached to a trifluoromethyl group and an aminophenyl group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.300±0.06 g/cm3 and a predicted boiling point of 465.0±45.0 °C .Applications De Recherche Scientifique
Discovery and Anticancer Activity
The compound N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide, while not directly mentioned, is closely related to the field of histone deacetylase (HDAC) inhibitors, which are pivotal in cancer research. For example, the synthesis, biological evaluation, and promise as an anticancer drug of MGCD0103, an isotype-selective small molecule HDAC inhibitor, underline the importance of similar compounds in blocking cancer cell proliferation and inducing apoptosis, showing significant in vivo antitumor activity (Zhou et al., 2008).
Synthesis and Characterization
The synthesis and structural characterization of related compounds are crucial in the development of new therapeutic agents. For instance, the creation of N-{[(4-nitrophenyl)amino]methyl}benzamide from specific reagents in aqueous media, and its characterization through various spectroscopic techniques, demonstrates the ongoing research in synthesizing novel benzamide derivatives with potential biological applications (Buzarevski et al., 2014).
Material Science Applications
Research into materials science also benefits from the study of benzamide derivatives. For example, the development of semifluorinated organo-soluble aromatic polyamides, synthesized from semifluorinated aromatic diamines and acids, highlights the diversity of applications for benzamide-related compounds. These polyamides exhibit high glass-transition temperatures and thermal stability, making them suitable for advanced technological applications (Bera et al., 2012).
Antipathogenic Activity
Benzamide derivatives have also been explored for their antipathogenic activity. Research into thiourea derivatives, including N-(aryl-carbamothioyl)benzamides, has shown significant anti-pathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propriétés
IUPAC Name |
N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)12-5-3-11(4-6-12)14(21)20-9-10-1-7-13(19)8-2-10/h1-8H,9,19H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFSAOWKAFZJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


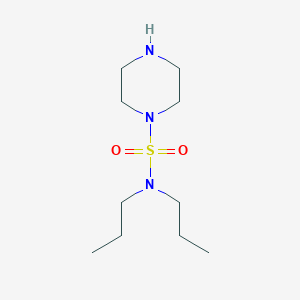
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)
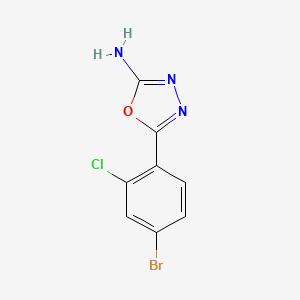
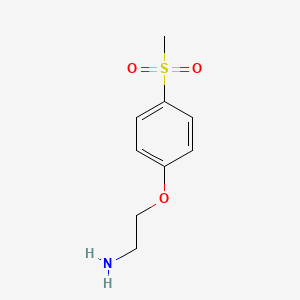
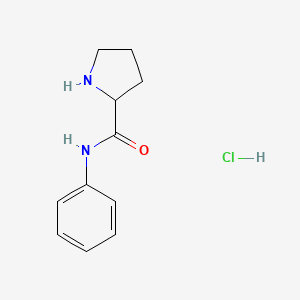

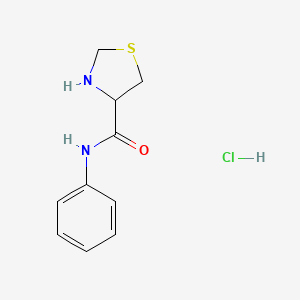
![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
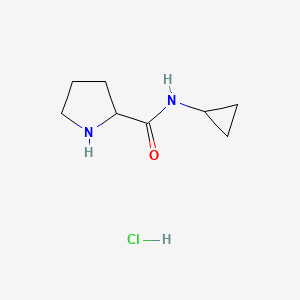

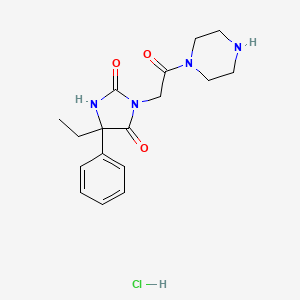
![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
